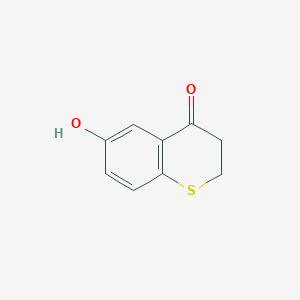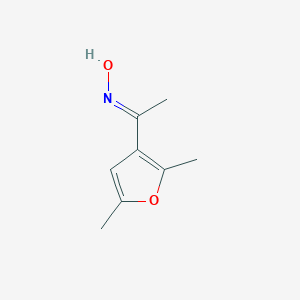![molecular formula C25H24N4O3S B289977 N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B289977.png)
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide varies depending on the specific application. In cancer treatment, it has been shown to inhibit tumor cell growth by inducing apoptosis, inhibiting angiogenesis, and reducing inflammation. In bacterial and fungal infections, it has been shown to disrupt cell membrane integrity and inhibit enzyme activity. In neurological disorders, it has been shown to modulate neurotransmitter release and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is its versatility in various applications. It has been shown to have potential therapeutic applications in cancer, bacterial and fungal infections, and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One direction is to further investigate its potential applications in cancer treatment, bacterial and fungal infections, and neurological disorders. Additionally, research could focus on improving the solubility of this compound to enhance its effectiveness in certain applications. Finally, research could explore the synthesis of new compounds based on the structure of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide to identify new potential therapeutic applications.
In conclusion, N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a versatile chemical compound with potential applications in various fields. Its mechanism of action varies depending on the specific application, and it has been shown to have various biochemical and physiological effects. While it has some limitations, there are several future directions for research on this compound to identify new potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form 4-methoxyphenylhydrazine. This compound is then reacted with 4-phenyl-5-(4-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively studied for its potential applications in various fields. It has shown promising results in treating cancer, bacterial and fungal infections, and neurological disorders. Additionally, it has been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H24N4O3S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-[[5-[(4-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-18-8-12-22(13-9-18)32-16-23-27-28-25(29(23)20-6-4-3-5-7-20)33-17-24(30)26-19-10-14-21(31-2)15-11-19/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
HRLZDPJAMCYSHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)


![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)





![1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)